molecular formula C6H5NO2 B573215 (S)-A-HYDROXY-3-FURANACETONITRILE CAS No. 174754-57-5

(S)-A-HYDROXY-3-FURANACETONITRILE

Cat. No.: B573215
CAS No.: 174754-57-5
M. Wt: 123.111
InChI Key: KQROQTWESIOQFM-ZCFIWIBFSA-N
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Description

(S)-α-Hydroxy-3-furanacetonitrile (CAS: 61826-76-4; 122395-47-5) is a chiral nitrile derivative featuring a hydroxyl group (-OH) and a nitrile (-CN) group attached to a furan ring. Its molecular formula is C₁₄H₁₁NO₂, with a stereogenic center at the α-carbon, conferring distinct physicochemical and biological properties. This compound is structurally classified as a cyanohydrin, synthesized via nucleophilic addition of cyanide to a carbonyl precursor, often under asymmetric catalysis to achieve the (S)-configuration . It serves as a critical intermediate in pharmaceutical synthesis, notably as an impurity in pyrethroid insecticides like Deltamethrin .

Properties

CAS No.

174754-57-5

Molecular Formula

C6H5NO2

Molecular Weight

123.111

IUPAC Name

(2S)-2-(furan-3-yl)-2-hydroxyacetonitrile

InChI

InChI=1S/C6H5NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H/t6-/m1/s1

InChI Key

KQROQTWESIOQFM-ZCFIWIBFSA-N

SMILES

C1=COC=C1C(C#N)O

Synonyms

(S)-A-HYDROXY-3-FURANACETONITRILE

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Cyanohydrin Formation

A prominent route to α-hydroxy nitriles involves the asymmetric cyanohydrin reaction, where a ketone or aldehyde undergoes nucleophilic addition with a cyanide source in the presence of a chiral catalyst. For (S)-α-Hydroxy-3-Furanacetonitrile , this method could employ 3-furanaldehyde as the starting material.

Procedure :

  • Substrate Preparation : 3-Furanaldehyde is synthesized via oxidation of 3-furanmethanol or through cyclization of appropriate precursors.

  • Catalytic System : A chiral salen-aluminum complex or modified cinchona alkaloid catalyst enables enantioselective cyanidation.

  • Cyanide Source : Trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin is used under inert conditions.

  • Reaction Conditions : Conducted at −20°C to 0°C in toluene or dichloromethane, achieving enantiomeric excess (ee) >90%.

Example :

3-Furanaldehyde+TMSCNChiral Catalyst(S)-α-Hydroxy-3-Furanacetonitrile\text{3-Furanaldehyde} + \text{TMSCN} \xrightarrow{\text{Chiral Catalyst}} \text{(S)-α-Hydroxy-3-Furanacetonitrile}

Chiral Resolution of Racemic Mixtures

When asymmetric synthesis yields suboptimal ee, resolution techniques are employed.

Kinetic Resolution via Enzymatic Hydrolysis :

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a racemic cyanohydrin acetate, leaving the (S)-enantiomer intact.

  • Substrate : Racemic α-acetoxy-3-furanacetonitrile.

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 hours. The (S)-product is isolated with >98% ee.

Industrial-Scale Production and Optimization

Protecting Group Strategies

Industrial routes often employ protective groups to enhance reaction efficiency:

  • Hydroxyl Protection : The α-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during nitrile formation.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, yielding the free alcohol.

Typical Workflow :

  • Protection :

    3-FuranaldehydeTBSCl, imidazoleTBS-protected aldehyde\text{3-Furanaldehyde} \xrightarrow{\text{TBSCl, imidazole}} \text{TBS-protected aldehyde}
  • Cyanohydrin Formation : Asymmetric addition of TMSCN.

  • Deprotection :

    TBS-protected nitrileTBAF(S)-α-Hydroxy-3-Furanacetonitrile\text{TBS-protected nitrile} \xrightarrow{\text{TBAF}} \text{(S)-α-Hydroxy-3-Furanacetonitrile}

Solvent and Temperature Optimization

  • Solvents : Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are preferred for cyanohydrin reactions due to their compatibility with Lewis acid catalysts.

  • Temperature : Reactions are typically conducted at low temperatures (−20°C to 0°C) to minimize racemization and side reactions.

Analytical and Purification Techniques

Chromatographic Resolution

  • Chiral HPLC : Employed to determine enantiomeric excess using columns such as Chiralpak AD-H or OD-H.

  • Mobile Phase : Hexane/isopropanol (90:10) at 1.0 mL/min, with UV detection at 254 nm.

Recrystallization

  • Solvent System : Ethanol/water (7:3) mixtures provide high recovery (>85%) and purity (>99%) .

Chemical Reactions Analysis

Types of Reactions: (S)-A-HYDROXY-3-FURANACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 3-furanacetone.

    Reduction: Formation of 3-furanacetamide.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

(S)-A-HYDROXY-3-FURANACETONITRILE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-A-HYDROXY-3-FURANACETONITRILE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-α-hydroxy-3-furanacetonitrile with pharmacologically relevant analogs, focusing on structural features, functional groups, and applications.

Table 1: Comparative Analysis of (S)-α-Hydroxy-3-Furanacetonitrile and Related Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Notes
(S)-α-Hydroxy-3-furanacetonitrile 61826-76-4 C₁₄H₁₁NO₂ -CN, -OH, furan, phenoxy Pyrethroid impurity; chiral intermediate in asymmetric synthesis
Ranitidine Diamine Hemifumarate (Related Compound A) N/A C₁₀H₁₇N₂OS·C₄H₃O₄ -NH₂, thioether, furan, hemifumarate Ranitidine degradation product; potential genotoxic impurity
Ranitidine Amino Alcohol Hemifumarate N/A C₉H₁₅NO₂S·C₄H₃O₄ -OH, -N(CH₃)₂, furan, hemifumarate Ranitidine intermediate; limited bioactivity due to polar hydroxyl group
(S)-3-Phenoxybenzaldehyde Cyanohydrin 122395-47-5 C₁₄H₁₁NO₂ -CN, -OH, phenoxy, benzaldehyde Stereospecific precursor for agrochemicals; higher thermal stability than furan analogs

Key Findings

Functional Group Impact: (S)-α-Hydroxy-3-furanacetonitrile’s nitrile group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike Ranitidine’s amino alcohol derivatives, which prioritize hydrogen bonding . The phenoxy group in (S)-α-hydroxy-3-furanacetonitrile increases lipophilicity compared to Ranitidine’s thioether-containing analogs, influencing membrane permeability in biological systems .

Stereochemical Significance: The (S)-configuration in the cyanohydrin structure is critical for binding to insecticidal targets, whereas racemic mixtures of Ranitidine-related compounds show reduced potency and safety profiles .

Synthetic Pathways: (S)-α-Hydroxy-3-furanacetonitrile is synthesized via enantioselective cyanosilylation of 3-furanacetaldehyde, whereas Ranitidine analogs involve multi-step thioether couplings and salt formations .

Regulatory and Safety Profiles: Ranitidine-related compounds (e.g., diamine hemifumarate) are monitored as genotoxic impurities due to amine reactivity, while (S)-α-hydroxy-3-furanacetonitrile’s nitrile group necessitates strict control in agrochemical residues .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Predict reaction intermediates and transition states (e.g., Fukui indices for nucleophilic attack sites).
  • Molecular Dynamics (MD) : Simulate solvent effects on stability, especially for the hydroxyl and nitrile groups.
  • Docking Studies : Explore enantioselective interactions with chiral catalysts .

How can researchers balance open data sharing with ethical constraints when publishing studies on this compound?

Advanced Research Question

  • De-identification : Remove proprietary synthesis details while disclosing spectroscopic data.
  • Informed Consent : For studies involving biological assays, use GDPR-compliant consent forms .
  • Controlled Access : Share data via repositories like Zenodo with embargo periods to protect intellectual property.

What are the best practices for assessing the hydrolytic stability of this compound under varying pH conditions?

Advanced Research Question

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate rate constants (kk) and half-life (t1/2t_{1/2}) using first-order models.
  • Mechanistic Insight : Use 1H^1H-NMR to detect hydrolysis products (e.g., carboxylic acid formation).

How can enantiomeric excess (ee) be quantified with high precision in this compound?

Advanced Research Question

  • Chiral Derivatization : Convert the compound to diastereomers using Mosher’s acid chloride, then analyze via 1H^1H-NMR.
  • Circular Dichroism (CD) : Compare optical activity to calibration curves of pure enantiomers.
  • X-ray Crystallography : Resolve absolute configuration for reference standards .

What longitudinal study designs are appropriate to evaluate the compound’s stability in pharmaceutical formulations?

Advanced Research Question

  • Real-Time Stability Chambers : Store formulations at 25°C/60% RH for 12–24 months, sampling at intervals for HPLC and DSC analysis.
  • Stress Testing : Expose to UV light (ICH Q1B guidelines) to assess photodegradation pathways.
  • Multivariate Analysis : Use ANOVA to identify significant degradation factors (e.g., temperature > humidity) .

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